molecular formula C13H19N7O B2958196 1-Ethyl-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea CAS No. 2034353-08-5

1-Ethyl-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

Cat. No.: B2958196
CAS No.: 2034353-08-5
M. Wt: 289.343
InChI Key: NLGMHZQAZKCXRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions. For instance, a similar compound was synthesized via a series of six chemical reactions, starting with the reaction between ethyl carbazate and 3-chloro-2-nitropyridine. The triazole-containing pyridazine motif was introduced via a cycloaddition reaction, and the urea moiety was introduced by reacting the intermediate with ethyl isocyanate in the presence of triethylamine.


Molecular Structure Analysis

The molecular structure of such compounds can be determined using various methods such as mass spectrometry, elemental analysis, and X-ray crystallography. For instance, a similar compound was characterized using these methods.


Chemical Reactions Analysis

The chemical reactions involving such compounds are often complex and involve multiple steps. For instance, the synthesis of a similar compound involved a series of six chemical reactions.

Scientific Research Applications

Antioxidant Activity

The compound Ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, which has structural similarities to 1-Ethyl-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea, demonstrates significant antioxidant activity. This is indicative of the potential of related compounds in this chemical family to exhibit antioxidant properties (Zaki et al., 2017).

Anticancer Effects

Compounds with a structure similar to this compound have been modified to serve as potent PI3K inhibitors and effective anticancer agents with low toxicity. This indicates a potential application in cancer treatment (Wang et al., 2015).

Antimicrobial Activity

Research has shown that derivatives of pyridine and fused pyridine, which are structurally related to the compound , exhibit antimicrobial properties. This suggests potential applications in combating microbial infections (Flefel et al., 2018).

Synthesis and Drug Development

The study of similar compounds, including those with pyridine and fused pyridine structures, contributes to the development of new synthetic routes and methodologies. This knowledge can be utilized in the synthesis of related compounds for potential drug development (Bhuiyan et al., 2006).

Mechanism of Action

Target of Action

The compound, 1-Ethyl-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea (ETPU), is a member of the triazole-containing pyridazine derivatives family. Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .

Mode of Action

. This interaction can lead to changes in the function of these targets, potentially leading to the observed pharmacological effects.

Biochemical Pathways

. These activities suggest that triazole compounds, and by extension ETPU, could affect multiple biochemical pathways.

Pharmacokinetics

. These studies could provide insights into the potential ADME properties of ETPU, but specific studies on ETPU would be needed for accurate information.

Properties

IUPAC Name

1-ethyl-3-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O/c1-2-14-13(21)15-9-12-17-16-10-5-6-11(18-20(10)12)19-7-3-4-8-19/h5-6H,2-4,7-9H2,1H3,(H2,14,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGMHZQAZKCXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=NN=C2N1N=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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